molecular formula C15H18N2O3S B2602759 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868370-13-2

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2602759
CAS No.: 868370-13-2
M. Wt: 306.38
InChI Key: XJYPVDPLOFULAI-NXVVXOECSA-N
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Description

N-[(2Z)-3-Ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide (hereafter referred to as Compound A) is a benzothiazole-derived Schiff base featuring a cyclopropanecarboxamide substituent. Its Z-configuration imine group, ethyl substituent at position 3, and dimethoxy groups at positions 4 and 7 on the benzothiazole ring contribute to its unique electronic and steric properties. Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography, facilitated by tools like SHELX and ORTEP .

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-17-12-10(19-2)7-8-11(20-3)13(12)21-15(17)16-14(18)9-5-6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPVDPLOFULAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropane Carboxamide Group: This step involves the reaction of the benzothiazole derivative with a cyclopropane carboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiazole derivatives and their interactions with other chemical entities.

Biology

Biologically, N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or interact with proteins, while the cyclopropane carboxamide group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Compound A with Analogs
Compound Core Structure Key Substituents Functional Groups Molecular Formula (Calculated MW)
Compound A Benzothiazol-2-ylidene 3-Ethyl, 4,7-dimethoxy, cyclopropaneamide Imine, Methoxy, Cyclopropaneamide C₁₇H₂₁N₂O₃S (333.43 g/mol)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, 2-hydroxy-tert-butyl Amide, Hydroxy C₁₂H₁₇NO₂ (207.27 g/mol)
Thiazolo-pyrimidine derivatives (11a,b) Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl, cyano, substituted aryl Cyano, Ketone, Imine C₂₀H₁₀N₄O₃S (386.38 g/mol, 11a)

Key Observations :

  • Substituents: The ethyl and methoxy groups in Compound A enhance lipophilicity compared to the hydroxy-tert-butyl group in or the cyano group in .
  • Functional Groups: The strained cyclopropaneamide in Compound A may confer unique reactivity in metal coordination, contrasting with the N,O-bidentate directing group in or the cyano-ketone system in .

Key Observations :

  • Synthesis : Compound A likely requires a condensation reaction analogous to , albeit with a benzothiazole-imine intermediate. The cyclopropaneamide group may necessitate careful pH/temperature control to avoid ring strain-induced side reactions.
  • Spectroscopy : The methoxy (δ ~3.8 ppm in ¹H NMR) and ethyl (δ ~1.2–2.4 ppm) groups in Compound A align with substituent trends in and . IR would show imine C=N stretches (~1600–1650 cm⁻¹) and amide C=O (~1680 cm⁻¹).

Research Findings and Implications

  • Structural Uniqueness : The cyclopropaneamide group in Compound A distinguishes it from analogs, offering a template for designing strained ligands or prodrugs.
  • Synthetic Challenges : Achieving high yields in benzothiazole-imine condensations (as in ) often requires optimized solvent systems (e.g., acetic anhydride/acetic acid) and catalysts.
  • Future Directions : Comparative studies on the catalytic efficiency of Compound A versus in metal-mediated reactions could reveal structure-activity relationships.

Biological Activity

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound belonging to the benzothiazole family, characterized by its unique structure that includes an ethyl group and methoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H22N2O3S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with cyclopropanecarboxylic acid derivatives under dehydrating conditions. This process can be optimized using various reaction parameters to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Benzothiazoles are known for their diverse biological properties, including:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : Benzothiazole derivatives have shown effectiveness against various bacterial and fungal strains.

Research Findings

Recent studies have explored the biological effects of similar benzothiazole compounds, suggesting that modifications in their structure can significantly influence their activity. For example:

  • Anticancer Studies : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against gram-positive and gram-negative bacteria, as well as fungi.

Case Studies

Several case studies highlight the potential applications of benzothiazole derivatives:

StudyFindings
Study 1 Investigated the anticancer effects of a related benzothiazole compound on breast cancer cell lines, showing a dose-dependent inhibition of cell growth.
Study 2 Evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other benzothiazole derivatives:

CompoundStructureBiological Activity
Compound A 4,7-DimethoxybenzothiazoleAnticancer and antifungal
Compound B 5-MethylbenzothiazoleAntibacterial properties
N-(3-Ethylbenzothiazol) Similar to target compoundModerate anticancer effects

Unique Properties

The presence of both ethyl and methoxy groups in this compound potentially enhances its lipophilicity and bioavailability compared to other derivatives.

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